Progesterona-d9

Descripción general

Descripción

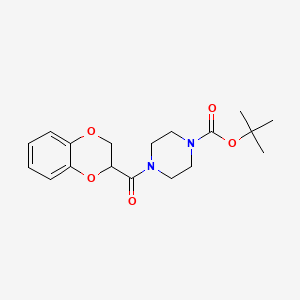

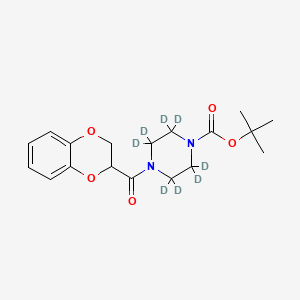

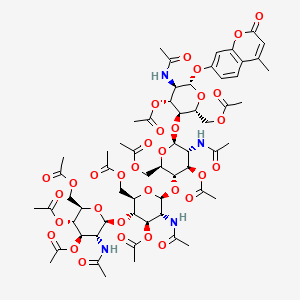

Progesterona-d9: es un análogo de la progesterona marcado con deuterio, una hormona esteroidea natural. El compuesto se utiliza a menudo como un estándar interno en espectrometría de masas para la cuantificación de los niveles de progesterona en muestras biológicas . La propia progesterona desempeña un papel crucial en la regulación del ciclo menstrual y es esencial para mantener el embarazo .

Aplicaciones Científicas De Investigación

Química: La Progesterona-d9 se utiliza ampliamente como estándar interno en espectrometría de masas para la cuantificación precisa de los niveles de progesterona en diversas muestras. Esto es crucial para los estudios que implican el análisis de hormonas esteroides .

Biología: En la investigación biológica, la this compound ayuda a comprender las vías metabólicas de la progesterona y su papel en procesos fisiológicos como el ciclo menstrual y el embarazo .

Medicina: En la investigación médica, la this compound se utiliza para estudiar la farmacocinética y la farmacodinamia de los fármacos basados en la progesterona. Esto ayuda en el desarrollo de nuevos agentes terapéuticos para afecciones como los desequilibrios hormonales y los trastornos reproductivos .

Industria: En la industria farmacéutica, la this compound se utiliza en el control de calidad de los productos que contienen progesterona para garantizar su eficacia y seguridad .

Mecanismo De Acción

La Progesterona-d9, al igual que la progesterona natural, ejerce sus efectos uniéndose a los receptores de progesterona en los tejidos diana. Estos receptores forman parte de la familia de los receptores nucleares y regulan la expresión génica tras su activación. La unión de la this compound a estos receptores inicia una cascada de eventos moleculares que mantienen el endometrio durante el ciclo menstrual y apoyan el embarazo .

Análisis Bioquímico

Biochemical Properties

Progesterone-d9, like its parent compound progesterone, interacts with various biomolecules in the body. It binds primarily to the progesterone receptor, a member of the nuclear hormone receptor subfamily . This interaction triggers a cascade of biochemical reactions that regulate various physiological processes .

Cellular Effects

Progesterone-d9 influences cell function in several ways. It regulates gene expression, cellular metabolism, and cell signaling pathways . For instance, it plays a key role in the regulation of the menstrual cycle and is crucial for pregnancy .

Molecular Mechanism

This binding influences the transcription of target genes, leading to changes in protein synthesis and cell function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Progesterone-d9 can change over time. For instance, its stability and degradation can influence its long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Progesterone-d9 can vary with different dosages in animal models . For instance, higher doses might lead to different physiological responses compared to lower doses . More studies are needed to fully understand the dosage effects of Progesterone-d9 in animal models.

Metabolic Pathways

Progesterone-d9 is involved in various metabolic pathways. It is synthesized from cholesterol through a series of enzymatic reactions . It interacts with various enzymes and cofactors in these pathways .

Transport and Distribution

Progesterone-d9, like progesterone, is transported and distributed within cells and tissues. It can bind to carrier proteins such as albumin and corticosteroid-binding globulin in the bloodstream, which facilitate its transport to target tissues .

Subcellular Localization

Progesterone-d9 is primarily localized in the cytoplasm of cells where it binds to the progesterone receptor . Upon binding, the receptor-ligand complex translocates to the nucleus, where it influences gene expression .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Progesterona-d9 implica la incorporación de átomos de deuterio en la molécula de progesterona. Esto se consigue normalmente mediante una serie de reacciones químicas que sustituyen los átomos de hidrógeno por deuterio. Un método común implica el uso de reactivos deuterados en presencia de catalizadores para facilitar el intercambio de hidrógeno por deuterio .

Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y sistemas catalíticos avanzados para garantizar la incorporación eficiente de los átomos de deuterio. El producto final se purifica entonces mediante técnicas como la cromatografía para alcanzar el nivel de pureza deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: La Progesterona-d9 experimenta diversas reacciones químicas similares a las de la progesterona natural. Entre ellas se incluyen:

Oxidación: Conversión de grupos hidroxilo en cetonas o aldehídos.

Reducción: Reducción de cetonas a grupos hidroxilo.

Sustitución: Reemplazo de grupos funcionales por otros sustituyentes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el ácido crómico y el permanganato de potasio.

Reducción: Se utilizan con frecuencia agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en diversas condiciones.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la this compound puede producir 17α-hidroxiprogesterona, mientras que la reducción puede producir 20β-hidroxiprogesterona .

Comparación Con Compuestos Similares

Compuestos similares:

Progesterona: La forma natural de la hormona.

17α-Hidroxiprogesterona: Un metabolito de la progesterona que participa en la esteroidogénesis.

20β-Hidroxiprogesterona: Otro metabolito formado mediante la reducción de la progesterona.

Singularidad: La Progesterona-d9 es única debido a la incorporación de átomos de deuterio, lo que la convierte en un estándar interno ideal para la espectrometría de masas. Este marcado isotópico permite una cuantificación precisa y la diferenciación de la hormona natural en los estudios analíticos .

Propiedades

IUPAC Name |

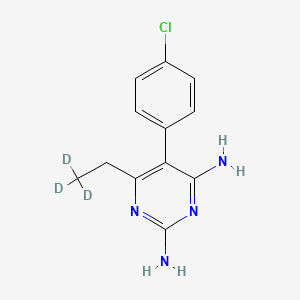

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-PQIPVKAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347286 | |

| Record name | Progesterone-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15775-74-3 | |

| Record name | Progesterone-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Progesterone-2,2,4,6,6,17α,21,21,21-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)

![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)

![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)